![molecular formula C19H15ClO5 B5859314 ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)
ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate, commonly known as COC, is a synthetic compound with potential applications in scientific research. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of COC is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has also been shown to modulate the expression of cytokines and other immune-related molecules. Further studies are needed to elucidate the precise mechanism of action of COC.
Biochemical and Physiological Effects:
COC has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. Additionally, COC has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
COC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, its solubility in water is limited, which may pose challenges for certain experiments. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for different applications.
Future Directions
There are several future directions for the research on COC. One potential area of investigation is its role in regulating the immune system and its potential as a therapeutic agent for autoimmune diseases. Another area of interest is its anti-tumor activity and its potential as a cancer treatment. Additionally, further studies are needed to elucidate the precise mechanism of action of COC and to optimize its pharmacological properties for different applications.
In conclusion, COC is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of COC as a therapeutic agent.
Synthesis Methods
The synthesis of COC involves the reaction of 4-chlorobenzyl alcohol with ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate in the presence of a base catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
COC has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its role in regulating the immune system and as a potential therapeutic agent for autoimmune diseases. COC has been tested in various in vitro and in vivo models, including cell lines, animal models, and clinical trials.
properties
IUPAC Name |
ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)16-9-13-5-8-15(10-17(13)25-19(16)22)24-11-12-3-6-14(20)7-4-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHKSRACJKLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate |
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